molecular formula C12H18N6 B11119764 (3Z)-3-(diethylaminohydrazinylidene)-4,6-dimethylpyrazolo[3,4-b]pyridine

(3Z)-3-(diethylaminohydrazinylidene)-4,6-dimethylpyrazolo[3,4-b]pyridine

Cat. No.: B11119764
M. Wt: 246.31 g/mol
InChI Key: ZEEOXIOHEVEEGV-WUKNDPDISA-N
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Description

3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with a triazenyl group at the 3-position and methyl groups at the 4 and 6 positions.

Preparation Methods

Chemical Reactions Analysis

3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.

    Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.

Mechanism of Action

The mechanism of action of 3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

3-(3,3-DIETHYL-1-TRIAZENYL)-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:

    Pyrazolo[3,4-b]pyridine: The parent compound without the triazenyl and methyl groups.

    3-(3,3-Diethyl-1-triazenyl)pyrazolo[3,4-b]pyridine: A derivative with only the triazenyl group.

    4,6-Dimethylpyrazolo[3,4-b]pyridine: A derivative with only the methyl groups.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

N-[(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-N-ethylethanamine

InChI

InChI=1S/C12H18N6/c1-5-18(6-2)17-16-12-10-8(3)7-9(4)13-11(10)14-15-12/h7H,5-6H2,1-4H3,(H,13,14,15)/b17-16+

InChI Key

ZEEOXIOHEVEEGV-WUKNDPDISA-N

Isomeric SMILES

CCN(CC)/N=N/C1=C2C(=CC(=NC2=NN1)C)C

Canonical SMILES

CCN(CC)N=NC1=C2C(=CC(=NC2=NN1)C)C

Origin of Product

United States

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